4-(3,4-Dimethoxyphenyl)thian-4-ol
Description
4-(3,4-Dimethoxyphenyl)thian-4-ol is a synthetic or naturally derived organic compound characterized by a thiane ring (a six-membered sulfur-containing heterocycle) substituted with a 3,4-dimethoxyphenyl group at the 4-position and a hydroxyl group. These compounds are often isolated from medicinal plants (e.g., Zingiber cassumunar, Z. montanum) or synthesized for pharmacological research .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-15-11-4-3-10(9-12(11)16-2)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZPCQVMKSAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCSCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCSCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)thian-4-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a thian-4-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for 4-(3,4-dimethoxyphenyl)thian-4-ol are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)thian-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate oxidative stress and interact with various enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-(3,4-Dimethoxyphenyl)thian-4-ol
Key Structural Differences:
- Backbone Variability: Cyclohexene (), butanol (), and thiane (hypothetical for target compound) backbones influence solubility and target engagement.
- Functional Groups : Hydroxyl, styryl, and ester groups modulate lipophilicity and bioactivity. For example, the acetate derivative of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol in Z. cassumunar enhances stability compared to the free alcohol .
- Synthetic Routes : Acid-catalyzed esterification () vs. oxidation of alcohols () vs. natural extraction ().
Anti-Inflammatory Effects:
- COX-2 Inhibition: The cyclohexene derivatives from Z. montanum (IC₅₀: 2.71–3.64 mM) show superior COX-2 inhibition compared to lignans like vitekwangin A, which primarily inhibit NO production in macrophages .
- Mechanistic Differences : Styryl groups in cyclohexene compounds enhance COX-2 binding, while lignans with complex polycyclic structures (e.g., vitekwangin A) interact with multiple inflammatory pathways .
Neurotrophic and Anticancer Effects:
- EVT-701 : Acts via mitochondrial complex I inhibition, inducing apoptosis in cancer cells, unlike simpler dimethoxyphenyl alcohols .
Physicochemical Properties
- Solubility: Methyl esters (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate) are more lipophilic than corresponding alcohols (logP ~2.5 vs. ~1.8), affecting bioavailability .
- Thermal Stability: Thiazole derivatives (e.g., EVT-701) exhibit higher stability than unsaturated butenols due to aromatic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
